molecular formula C18H24FN3O B166974 Penflufen CAS No. 494793-67-8

Penflufen

Cat. No.: B166974
CAS No.: 494793-67-8
M. Wt: 317.4 g/mol
InChI Key: GOFJDXZZHFNFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide , primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell .

Mode of Action

This compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition blocks the electron transport in the respiratory chain of the fungal cells . As a result, the cells are unable to produce energy, which hinders fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). By inhibiting succinate dehydrogenase, this compound disrupts this cycle, leading to a decrease in ATP production and an energy deficit in the fungal cells . This energy deficit inhibits the growth and proliferation of the fungi .

Pharmacokinetics

It is known that this compound is a systemic fungicide . This suggests that after application, this compound is absorbed and distributed within the plant, providing protection against fungal pathogens .

Result of Action

The primary result of this compound’s action is the effective inhibition of fungal growth . It has been shown to exhibit good bioactivity against certain fungi, such as Fusarium fujikuroi, a fungus that causes bakanae disease in rice . In addition to inhibiting mycelial growth, this compound effectively inhibits the production of conidia, a type of fungal spore .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of the host plant and a favorable environment are necessary for fungi to infect the crop . Therefore, the effectiveness of this compound may be influenced by these factors. Additionally, the this compound label carries enforceable language related to direct application to surface waters and equipment cleaning, indicating that environmental considerations are important for its use .

Biochemical Analysis

Biochemical Properties

Penflufen interacts with the enzyme succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) of mitochondria . By inhibiting SDH, this compound disrupts the normal biochemical reactions within the cell, leading to the death of the pathogen .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly fungal cells. It inhibits the normal function of these cells by disrupting their metabolic processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SDH enzyme, thereby inhibiting its function . This results in the disruption of the TCA cycle and ETC, leading to a lack of energy production within the cell . This ultimately leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a long-lasting effect on fungal cells . The degradation of this compound shows little difference in wheat and cabbage, while R-(+)-Penflufen was degraded preferentially in spinach . This indicates the stability of this compound and its long-term effects on cellular function .

Dosage Effects in Animal Models

High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound acts on the metabolic pathway involving the TCA cycle and ETC . By inhibiting the SDH enzyme, this compound disrupts these metabolic pathways, leading to a lack of energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. While specific transporters or binding proteins for this compound are not yet identified, its effectiveness suggests that it is efficiently transported and distributed within the cells .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given that its target, the SDH enzyme, is located within the mitochondrial matrix . This localization is crucial for this compound’s activity and function as it allows the fungicide to effectively inhibit the SDH enzyme .

Chemical Reactions Analysis

Penflufen undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound .

Comparison with Similar Compounds

Penflufen is unique among succinate dehydrogenase inhibitors due to its broad-spectrum activity and high efficiency. Similar compounds include:

This compound stands out due to its high efficiency, broad-spectrum activity, and unique chemical structure, making it a valuable tool in agricultural and scientific research .

Properties

IUPAC Name

5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJDXZZHFNFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058107
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494793-67-8
Record name Penflufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494793-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penflufen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494793678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENFLUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 0.221 g (1.16 mmol) of copper iodide, 3.21 g (23.22 mmol) of potash and 2.189 g of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide is admixed under argon with 330 mg (2.322 mmol) of N,N′-dimethyl-1,2-cyclohexanediamine, 2.8 g (11.6 mmol) of 1-bromo-2-(1,3-dimethylbutyl)benzene and 30 ml of toluene. After boiling under reflux for one day, the mixture is poured onto water and 10 ml of a 5% EDTA solution. Subsequently, the mixture is extracted three times with ethyl acetate and concentrated by evaporation under reduced pressure. The oily residue is dissolved in toluene and stirred into n-hexane. After the precipitated crystals have been filtered off with suction, 3.3 g (89% of the theoretical yield) of N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide are obtained with a purity (HPLC) of 99%.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.21 g
Type
reactant
Reaction Step Four
Name
5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide
Quantity
2.189 g
Type
reactant
Reaction Step Four
Quantity
0.221 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penflufen
Reactant of Route 2
Reactant of Route 2
Penflufen
Reactant of Route 3
Reactant of Route 3
Penflufen
Reactant of Route 4
Penflufen
Reactant of Route 5
Reactant of Route 5
Penflufen
Reactant of Route 6
Reactant of Route 6
Penflufen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.